molecular formula C5H9NO4S B3422062 (RS)-Carbocisteine CAS No. 2387-59-9

(RS)-Carbocisteine

货号: B3422062
CAS 编号: 2387-59-9
分子量: 179.20 g/mol
InChI 键: GBFLZEXEOZUWRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-Carboxymethylcysteine (also known as Carbocisteine) is a mucolytic agent extensively used in respiratory disease research. As a derivative of the amino acid cysteine, it functions by modifying sputum rheology, normalizing mucus production and composition, and enhancing ciliary clearance in models of chronic obstructive pulmonary disorder (COPD) . Its primary mucoregulatory activity is attributed to the intracellular stimulation of sialyltransferase, which helps restore the balance between sialo- and fuco-mucins . Beyond its mucolytic properties, S-Carboxymethylcysteine possesses significant antioxidant and anti-inflammatory characteristics that are valuable for a broader range of research applications . The compound acts as a potent and selective scavenger of hydroxyl radicals and hypochlorous acid, protecting against tissue damage and subsequent neutrophil-mediated inflammation . Recent investigative studies have explored its potential in neurodegenerative disease models, with findings indicating that S-Carboxymethylcysteine can protect against oxidative stress and mitochondrial impairment in in vitro models of Parkinson's disease . Its antioxidant mechanism differs from thiol-based agents like N-acetylcysteine (NAC); as a thioether, S-Carboxymethylcysteine is oxidized by reactive oxygen species, a process that may involve and stimulate the cellular methionine sulfoxide reductase (Msr) repair system . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022738
Record name Carbocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Carboxymethyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25390-17-4, 2387-59-9, 638-23-3
Record name S-(Carboxymethyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25390-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loviscol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carbocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Cysteine, S-(carboxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(carboxymethyl)-DL-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOCYSTEINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Carboxymethyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 - 207 °C
Record name S-Carboxymethyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(RS)-Carbocisteine: A Multifaceted Mechanism of Action in COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide delineates the complex mechanism of action of (RS)-Carbocisteine in preclinical models of Chronic Obstructive Pulmonary Disease (COPD). Beyond its well-established mucolytic properties, Carbocisteine exhibits significant anti-inflammatory, antioxidant, and corticosteroid-sensitizing effects. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to support further research and development.

Core Mechanisms of Action

This compound's therapeutic efficacy in COPD models stems from a combination of distinct but interconnected activities that address the core pathophysiology of the disease: mucus hypersecretion, chronic inflammation, and oxidative stress.[1][2][3]

  • Mucoregulatory Effects: Carbocisteine is not merely a mucolytic that breaks down existing mucus. It acts as a mucoregulator, modulating the synthesis of mucin glycoproteins.[4] It restores the balance of sialomucins and fucomucins, leading to the production of mucus with reduced viscosity and improved elasticity.[4] This facilitates better mucociliary clearance, reducing airway obstruction and the risk of infection.[5] Specifically, it has been shown to decrease the expression of MUC5AC and MUC5B, the two major secreted mucins implicated in COPD pathogenesis.[6][7]

  • Anti-inflammatory Properties: A cornerstone of Carbocisteine's action is its ability to suppress key inflammatory signaling pathways.[1][8] It consistently demonstrates an inhibitory effect on the NF-κB and ERK1/2 MAPK pathways, which are central to the inflammatory cascade in COPD.[8][9] This suppression leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, thereby mitigating inflammatory cell infiltration and lung tissue injury.[9][10][11]

  • Antioxidant Activity: The drug exhibits significant antioxidant properties, both directly by scavenging reactive oxygen species (ROS) and indirectly by bolstering endogenous antioxidant defenses.[4][12][13][14] Studies suggest Carbocisteine can activate Nrf2, a master regulator of antioxidant gene expression, and stimulate the phosphorylation of Akt, contributing to cellular protection against oxidative damage induced by cigarette smoke and other oxidants.[8][15]

  • Restoration of Corticosteroid Sensitivity: Oxidative stress in COPD is known to reduce the activity of histone deacetylase-2 (HDAC2), a critical enzyme for the anti-inflammatory action of corticosteroids.[12] Carbocisteine has been shown to counteract this effect. By reducing ROS levels and promoting the activity of antioxidants like glutathione (B108866) (GSH), it restores HDAC2 levels and function.[12] This mechanism enhances the recruitment of HDAC2 to inflammatory gene promoters, suppressing their transcription and thereby improving the responsiveness of cells to corticosteroids.[12]

cluster_stimuli COPD Pathogenic Stimuli cluster_effects Pathophysiological Effects cluster_actions Carbocisteine Mechanisms Cigarette Smoke Cigarette Smoke Oxidative Stress (ROS) Oxidative Stress (ROS) Cigarette Smoke->Oxidative Stress (ROS) Pollutants Pollutants Pollutants->Oxidative Stress (ROS) Pathogens Pathogens Inflammation Inflammation Pathogens->Inflammation Oxidative Stress (ROS)->Inflammation Steroid Resistance Steroid Resistance Oxidative Stress (ROS)->Steroid Resistance Mucus Hypersecretion Mucus Hypersecretion Inflammation->Mucus Hypersecretion Carbocisteine Carbocisteine Antioxidant Activity Antioxidant Activity Carbocisteine->Antioxidant Activity Anti-inflammatory Activity Anti-inflammatory Activity Carbocisteine->Anti-inflammatory Activity Mucoregulation Mucoregulation Carbocisteine->Mucoregulation HDAC2 Restoration HDAC2 Restoration Carbocisteine->HDAC2 Restoration Antioxidant Activity->Oxidative Stress (ROS) Inhibits Anti-inflammatory Activity->Inflammation Inhibits Mucoregulation->Mucus Hypersecretion Reduces HDAC2 Restoration->Steroid Resistance Reverses

Caption: High-level overview of Carbocisteine's multifaceted mechanism in COPD.

Key Signaling Pathways

Carbocisteine's effects are mediated through the modulation of specific intracellular signaling cascades.

Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK/ERK)

In COPD models, stimuli like TNF-α and oxidative stress (e.g., from H₂O₂) activate IKK, which then phosphorylates IκBα.[9][16] This phosphorylation targets IκBα for degradation, releasing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including IL-6, IL-8, and TNF-α.[9] Concurrently, these stimuli can activate the MAPK cascade, leading to the phosphorylation of ERK1/2, which also promotes inflammatory gene expression.[8][9]

This compound intervenes by inhibiting the phosphorylation of both IκBα and ERK1/2.[9] This action prevents NF-κB nuclear translocation and dampens MAPK signaling, resulting in a significant reduction of inflammatory mediator output.[8][9]

IKK IKK IkBa p-IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) Nucleus->Genes transcription Cytokines Inflammatory Cytokines Genes->Cytokines MAPK_path MAPK Cascade ERK p-ERK1/2 MAPK_path->ERK ERK->Nucleus translocation Carbocisteine This compound Carbocisteine->ERK Inhibits Stimuli Stimuli Stimuli->MAPK_path

Caption: Carbocisteine's inhibition of NF-κB and ERK1/2 MAPK signaling pathways.
Activation of Antioxidant Pathways and HDAC2 Restoration

Oxidative stress from cigarette smoke exposure leads to an increase in Reactive Oxygen Species (ROS), which impairs the function of HDAC2.[12] This impairment contributes significantly to corticosteroid resistance. Carbocisteine counteracts this by directly scavenging ROS and by activating the Nrf2 transcription factor pathway.[12][15] Nrf2 activation upregulates a suite of antioxidant genes, including those for glutathione (GSH) synthesis.[12][15] The resulting decrease in oxidative burden allows for the restoration of HDAC2 activity, which deacetylates histones at inflammatory gene promoters, represses transcription, and restores sensitivity to corticosteroids like dexamethasone.[12]

ROS ROS ↑ HDAC2_inactive HDAC2 Inactivation ROS->HDAC2_inactive HDAC2_active HDAC2 Restoration Steroid_Resist Corticosteroid Resistance HDAC2_inactive->Steroid_Resist Carbocisteine This compound Carbocisteine->ROS Scavenges Nrf2 Nrf2 Activation Carbocisteine->Nrf2 Antioxidants Antioxidant Defenses ↑ (GSH, SOD) Nrf2->Antioxidants Antioxidants->ROS Reduces HDAC2_active->HDAC2_inactive Reverses Steroid_Sense Restored Steroid Sensitivity HDAC2_active->Steroid_Sense

Caption: Carbocisteine's role in restoring HDAC2 activity and steroid sensitivity.

Quantitative Effects in Preclinical COPD Models

The following tables summarize the quantitative data from key in vivo and in vitro studies, demonstrating the dose-dependent efficacy of this compound.

Table 1: Effects of Carbocisteine in a COPD Mouse Model
  • Model: C57B6J mice exposed to cigarette smoke (CS) and lipopolysaccharide (LPS) for 12 weeks.[17]

  • Treatment: Carbocisteine administered daily by gavage.

ParameterCOPD Model Group (Control)Low-Dose Carbocisteine (112.5 mg/kg)High-Dose Carbocisteine (225 mg/kg)P-value (High-Dose vs. Model)Citation
Muc5ac Protein (BALF) IncreasedModerately DecreasedSignificantly Decreased<0.001[6][17]
Muc5b Protein (BALF) IncreasedSlightly DecreasedSignificantly Decreased<0.01[6][17]
Muc5b/Muc5ac Ratio DecreasedPartially RestoredSignificantly Restored<0.001[7][17]
Total Cells (BALF) IncreasedDecreasedSignificantly Decreased<0.001[10][11]
Neutrophils (BALF) IncreasedDecreasedSignificantly Decreased<0.001[10][11]
IL-6 (BALF) IncreasedDecreasedSignificantly Decreased<0.01[10][11]
KC (Keratinocyte Chemoattractant) IncreasedDecreasedSignificantly Decreased<0.01[10][11]
TNF-α mRNA (Lung Tissue) IncreasedDecreasedSignificantly Decreased<0.05[10][11]
Airway Resistance (RI) IncreasedDecreasedSignificantly Decreased<0.01[7][11]
Dynamic Compliance (Cdyn) DecreasedIncreasedSignificantly Increased<0.01[7][11]
Table 2: Anti-inflammatory Effects of Carbocisteine in vitro
  • Model: Human alveolar epithelial cells (A549) stimulated with TNF-α (10 ng/mL).[9]

  • Treatment: Carbocisteine pre-treatment for 24 hours.

ParameterTNF-α Stimulation (Control)Carbocisteine (100 µM) + TNF-αCarbocisteine (500 µM) + TNF-αCarbocisteine (1000 µM) + TNF-αCitation
IL-6 Protein Release ~1800 pg/mL~1600 pg/mL~1200 pg/mL~800 pg/mL[9]
IL-8 Protein Release ~12000 pg/mL~10000 pg/mL~8000 pg/mL~6000 pg/mL[9]
NF-κB p65 Phosphorylation Markedly IncreasedSlightly ReducedModerately ReducedSignificantly Reduced[9]
ERK1/2 Phosphorylation Markedly IncreasedSlightly ReducedModerately ReducedSignificantly Reduced[9]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experimental models cited.

In Vivo COPD Mouse Model[19]
  • Animal Model: Male C57B6J mice, 6-8 weeks old.

  • COPD Induction:

    • On days 1 and 14, mice are anesthetized and intratracheally instilled with 50 µL of lipopolysaccharide (LPS) from E. coli (10 µg in normal saline). Control animals receive saline.

    • From day 2 to week 12, mice are exposed to whole-body cigarette smoke (CS) from commercial cigarettes (e.g., 5 cigarettes) for 2 hours, twice daily, 6 days a week in a sealed chamber. Control animals are exposed to filtered air.

  • Treatment Protocol:

    • This compound is suspended in 0.5% carboxymethylcellulose (CMC).

    • Treatment groups receive Carbocisteine by gavage at specified doses (e.g., 112.5 mg/kg/d and 225 mg/kg/d) for the entire 12-week duration of CS/LPS exposure.

    • The COPD model control group receives the vehicle (0.5% CMC) by gavage.

  • Outcome Analysis:

    • Lung Function: Measured using a forced pulmonary maneuver system to assess parameters like airway resistance (RI) and dynamic compliance (Cdyn).

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile PBS to collect BAL fluid (BALF). Total and differential cell counts (neutrophils, macrophages) are performed. Supernatant is used for cytokine (IL-6, KC) and mucin (Muc5ac, Muc5b) analysis via ELISA.

    • Histology: Lungs are fixed, sectioned, and stained (e.g., H&E) to assess inflammatory cell infiltration and emphysematous changes (Mean Linear Intercept, MLI).

    • Gene Expression: Lung tissue is harvested for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to measure mRNA levels of inflammatory markers like TNF-α.

cluster_induction COPD Model Induction (12 Weeks) cluster_analysis Endpoint Analysis LPS LPS Instillation (Days 1 & 14) CS Cigarette Smoke Exposure (Daily) Treatment Daily Gavage (Carbocisteine or Vehicle) Function Lung Function Tests (RI, Cdyn) Treatment->Function BALF BALF Analysis (Cells, Cytokines, Mucins) Histo Histopathology (Inflammation, Emphysema) qPCR Lung Tissue qRT-PCR (TNF-α mRNA) End Data Interpretation qPCR->End Start C57B6J Mice Start->LPS

Caption: Experimental workflow for the in vivo COPD mouse model.
In Vitro Human Alveolar Cell Model[11][18]

  • Cell Line: A549, a human alveolar basal epithelial adenocarcinoma cell line.

  • Culture Conditions: Cells are cultured in standard medium (e.g., F-12K or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.

  • Experimental Protocol:

    • Cells are seeded in multi-well plates and grown to ~80-90% confluency.

    • The medium is replaced with serum-free medium for a starvation period (e.g., 12-24 hours) to synchronize cells and minimize baseline signaling.

    • Cells are pre-treated with various concentrations of this compound (e.g., 100, 500, 1000 µM) or vehicle control for 24 hours.

    • Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically human recombinant TNF-α (10 ng/mL) or H₂O₂ (e.g., 200 µM), for a specified duration (e.g., 24 hours for cytokine release, 15-60 minutes for signaling protein phosphorylation).

  • Outcome Analysis:

    • Cytokine Measurement: Cell culture supernatants are collected, and the concentrations of secreted IL-6 and IL-8 are quantified using commercial ELISA kits.

    • Western Blotting: Cell lysates are prepared for SDS-PAGE and Western blot analysis to detect the phosphorylation status of key signaling proteins, such as phospho-NF-κB p65, phospho-IκBα, and phospho-ERK1/2, using specific antibodies. Total protein levels are used for normalization.

    • Cell Viability: Assays such as MTT are performed to ensure that the observed effects are not due to cytotoxicity of the treatments.

Conclusion

The mechanism of action of this compound in COPD models is demonstrably pleiotropic, extending far beyond simple mucolysis. It actively modulates the core pathological drivers of the disease by suppressing pro-inflammatory NF-κB and MAPK signaling, mitigating oxidative stress through pathways involving Nrf2 and Akt, restoring corticosteroid sensitivity by preserving HDAC2 function, and regulating mucin gene expression. This multifaceted profile provides a strong rationale for its clinical efficacy in reducing exacerbations and improving outcomes in patients with COPD.[18][12][14] The quantitative data and detailed protocols presented herein offer a robust foundation for future investigations into this and other mucoactive agents with disease-modifying potential.

References

Safety Operating Guide

Navigating the Disposal of (RS)-Carbocisteine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like (RS)-Carbocisteine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.

This compound, a mucolytic agent, is not generally classified as a hazardous substance.[1] However, it is imperative to handle all chemical waste with care and to adhere to local and national regulations.[1] The toxicological and ecological properties of this compound have not been thoroughly investigated, underscoring the need for cautious disposal practices.[1]

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, gloves, and a lab coat. In the event of a spill, prevent the substance from entering drains.[1][2] Spilled material should be collected, bound, and prepared for proper disposal.[1]

Quantitative Data on Disposal

ParameterGuidelineSource
Waste Classification Not typically regulated as a dangerous good for transport.[1]
Containerization Keep in original, tightly closed containers. Do not mix with other waste.[1][3]
Spill Containment Cover drains. Collect, bind, and pump off spills.[1]
Environmental Precautions Do not let product enter drains. Discharge into the environment must be avoided.[1][2]
Disposal Method Dispose of in accordance with national and local regulations through a licensed professional waste disposal service.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound follows the standard practice for non-hazardous pharmaceutical and laboratory chemical waste.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Isolate waste this compound from other chemical waste streams to prevent unintended reactions.[1]

  • Containerization: Place the waste material in a suitable, clearly labeled, and sealed container.[2][3] Ensure the container is appropriate for chemical waste and is not compromised.

  • Labeling: Clearly label the container with the name "this compound" and any other identifiers required by your institution's waste management program.

  • Storage: Store the sealed waste container in a designated, secure area for chemical waste accumulation, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling (RS)-Carbocisteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (RS)-Carbocisteine, offering procedural, step-by-step guidance to foster a secure research environment. By adhering to these protocols, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powder form which can form dust, a comprehensive approach to personal protection is crucial.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification/StandardRationale
Eye and Face Protection Safety Glasses/GogglesChemical safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against eye contact with dust particles which can cause serious eye irritation.[3]
Skin Protection GlovesChemical impermeable gloves (e.g., Polyvinylalcohol (PVA), Butyl rubber, Natural rubber, Polyvinylchloride (PVC), Latex, Vinyl).[1][2]Prevents skin irritation upon contact.[3]
Protective ClothingImpervious clothing, lab coat.[2][3]Provides a barrier against accidental spills and dust contamination of personal clothing.
Respiratory Protection Dust Mask/RespiratorDust mask with a type P3 filter or a full-face respirator if exposure limits are exceeded.[1][2]Prevents inhalation of dust, which may cause respiratory irritation.[3] Dust may also form an explosive mixture in air.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated.[1][3] The use of a local exhaust ventilation system is recommended.

  • Confirm that an emergency eye wash station and safety shower are readily accessible.[1][3]

  • Remove all sources of ignition as dust may form an explosive mixture in air.[1]

  • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong acids and bases.[1][3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as detailed in the table above.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[2][3]

  • Use non-sparking tools.[2]

  • Avoid contact with skin and eyes.[2][4]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Wash hands thoroughly after handling.[1][3]

4. In Case of a Spill:

  • Evacuate personnel from the area.

  • Ventilate the area.[1]

  • Equip cleanup crew with proper protection.[1]

  • For solid spills, sweep or shovel the material into a suitable, closed container for disposal, minimizing dust generation.[1]

  • Prevent the spill from entering drains or public waters.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of contents and containers in accordance with local, national, and official regulations.[1][3]

  • Do not dispose of via wastewater or household waste.[5][6]

  • Consult with a licensed professional waste disposal service to ensure compliance.

  • Contaminated packaging should be treated as the substance itself.

Experimental Workflow for Safe Handling

To visualize the procedural flow of safely handling this compound, the following diagram outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protection cluster_handling Handling cluster_disposal Disposal prep1 Ensure Good Ventilation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 ppe4 Use Respiratory Protection prep3->ppe4 ppe1 Don Eye/Face Protection ppe2 Wear Protective Gloves ppe1->ppe2 ppe3 Put on Lab Coat ppe2->ppe3 ppe3->ppe4 handle1 Weigh/Handle Compound ppe4->handle1 handle2 Avoid Dust Formation handle1->handle2 handle3 Wash Hands After Use handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Dispose via Licensed Collector disp1->disp2

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(RS)-Carbocisteine
Reactant of Route 2
Reactant of Route 2
(RS)-Carbocisteine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。